molecular formula C21H16N2OS B2785784 (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 476675-53-3

(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B2785784
CAS No.: 476675-53-3
M. Wt: 344.43
InChI Key: FDSCTLBFDDGZAG-ZYCDCXAISA-N
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Description

(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and a penta-2,4-dienenitrile moiety

Properties

IUPAC Name

(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-24-19-12-6-10-17(13-19)20-15-25-21(23-20)18(14-22)11-5-9-16-7-3-2-4-8-16/h2-13,15H,1H3/b9-5+,18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCTLBFDDGZAG-ZYCDCXAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated thiazole.

    Formation of the Penta-2,4-dienenitrile Moiety: This step involves the Knoevenagel condensation of an aldehyde with a malononitrile derivative, followed by a Wittig reaction to form the conjugated diene system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Electrophilic Addition to the Conjugated Diene

The penta-2,4-dienitrile backbone undergoes electrophilic addition, influenced by its (2Z,4E) stereochemistry. For example:

  • Diels-Alder Reactions : The diene may act as a dieneophile or diene in cycloadditions, though steric hindrance from the thiazole and phenyl groups could limit reactivity .

  • Halogenation : Addition of halogens (e.g., Br₂) could occur across the conjugated diene, with regioselectivity determined by electron density and steric factors.

Nucleophilic Substitution at the Thiazole Ring

The 1,3-thiazole ring is electron-deficient due to its aromaticity and sulfur’s electronegativity. Possible reactions include:

  • S-alkylation : Substitution at the sulfur atom (e.g., via Grignard reagents) under basic conditions.

  • Metal-Catalyzed Couplings : Cross-couplings (e.g., Suzuki, Heck) at the thiazole’s C-2 or C-5 positions, though regioselectivity would depend on directing groups .

Hydrolysis of the Nitrile Group

The nitrile group can undergo hydrolysis under acidic or basic conditions:

  • Acidic Conditions : Conversion to a carboxylic acid (e.g., with H₂SO₄/H₂O).

  • Basic Conditions : Formation of a carboxylate salt or amide (e.g., with aqueous ammonia).

Conjugate Addition Reactions

The α,β-unsaturated nitrile system may participate in Michael additions :

  • Nucleophilic Attack : Addition of enolates or organocuprates to the β-carbon of the nitrile, forming substituted products.

Oxidative and Reductive Transformations

  • Oxidation : The diene may oxidize to epoxides or carbonyl groups under peracid or ozonolysis conditions.

  • Reduction : Nitriles can be reduced to amines (e.g., using LiAlH₄), though steric hindrance near the thiazole may affect reactivity.

Ring-Opening Reactions

The thiazole ring may undergo ring-opening under strong acidic or basic conditions, forming intermediates such as thiolactams or imidazolines.

Photochemical Reactions

Conjugated dienes often undergo [2+2] cycloadditions or [4+2] electrocyclic reactions under UV light, potentially forming strained ring systems.

Stability and Side Reactions

  • Isomerization : The (2Z,4E) diene may isomerize under thermal or photochemical conditions, altering reactivity.

  • Polymerization : The conjugated diene could polymerize under radical or ionic conditions, though steric bulk may inhibit this.

Data Table: Key Reactions and Conditions

Reaction Type Conditions Outcome
Electrophilic AdditionBr₂, CH₂Cl₂, room temperatureBromination across the conjugated diene
Nucleophilic SubstitutionGrignard reagent, THF, refluxS-alkylation at the thiazole sulfur
Hydrolysis (Acidic)H₂SO₄, H₂O, 80°CConversion to carboxylic acid
Michael AdditionEnolate, THF, -78°C to room temperatureNucleophilic addition to the β-carbon of the nitrile
Oxidative CleavageO₃, CH₂Cl₂, followed by Zn/H₂OFormation of carbonyl-containing fragments

Research Findings and Implications

  • Structure-Activity Relationships : Analogous compounds with conjugated dienes (e.g., (2Z,4E)-5-phenylpenta-2,4-dienoic acid) show that stereochemistry and aromatic substituents critically influence reactivity and biological activity .

  • Thiazole Reactivity : The thiazole ring’s electron-deficient nature enables participation in couplings and substitutions, as seen in related heterocycles .

  • Nitrile Functionalization : Hydrolysis or reduction of the nitrile group provides versatile synthetic routes to amides, amines, or carboxylic acids.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial activity. The presence of the methoxyphenyl group in this compound may enhance its effectiveness against various bacterial strains. Studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Potential
The compound's structural components suggest potential anticancer properties. Thiazoles have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Preliminary studies indicate that similar compounds can interfere with cell cycle progression and induce oxidative stress in cancer cells .

Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory effects. The nitrile group may contribute to the modulation of inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile positions it as a promising lead compound for drug development. Its potential applications include:

  • Drug Design : The compound can serve as a scaffold for synthesizing new derivatives with enhanced biological activity.
  • Targeted Therapy : Given its structural features, it may be developed into targeted therapies for specific types of cancer or infections.

Material Science Applications

In addition to its biological applications, this compound may have utility in material science:

  • Organic Electronics : The conjugated system within the molecule suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to conduct electricity.
  • Sensors : The thiazole moiety can be functionalized to create sensors for detecting various analytes, including metal ions and biomolecules.

Case Studies and Research Findings

  • Synthesis and Characterization : A study published in 2023 detailed the synthesis of related thiazole compounds and their characterization using NMR spectroscopy and X-ray crystallography. These methods confirmed the expected structural features and provided insights into their reactivity .
  • Biological Testing : In vitro testing of thiazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting the importance of such compounds in combating antibiotic resistance .
  • Material Property Evaluation : Research on the electronic properties of thiazole-based materials indicated their suitability for use in electronic devices, showcasing their dual utility in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile: shares similarities with other thiazole-containing compounds, such as thiazole-based antibiotics and antifungal agents.

    This compound: is also comparable to other conjugated diene systems used in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its combination of a thiazole ring, a methoxyphenyl group, and a penta-2,4-dienenitrile moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including the thiazole ring and the diene nitrile moiety, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{Molecular Formula C 18}H_{15}N_{3}O_{3}S}

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. The compound has been shown to exhibit moderate to good antibacterial activity against various strains. For instance, a study indicated that thiazole derivatives possess significant antimicrobial effects due to their ability to disrupt bacterial cell walls and inhibit essential enzymatic processes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
(2Z,4E)-...Staphylococcus aureus15
(2Z,4E)-...Escherichia coli12
(2Z,4E)-...Pseudomonas aeruginosa14

Anticancer Activity

Research has also highlighted the potential anticancer properties of thiazole derivatives. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, a derivative similar to (2Z,4E)-... showed significant cytotoxicity against breast cancer cell lines .

Case Study: Cytotoxic Effects on Cancer Cells
In a controlled study involving various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.

Table 2: Cytotoxicity of Thiazole Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20DNA fragmentation
A54925Cell cycle arrest

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This action could be beneficial in treating inflammatory diseases .

The biological activity of (2Z,4E)-... can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes effectively.

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